REACTION_CXSMILES
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-].C([SiH2][O:24][C:25](C)(C)[C:26]1[CH:27]=[C:28]([CH2:33][CH2:34][NH:35][C:36](=[O:38])[CH3:37])[CH:29]=[CH:30][C:31]=1[Cl:32])(C)(C)C.[NH4+].[Cl-]>C1COCC1>[Cl:32][C:31]1[CH:30]=[CH:29][C:28]([CH2:33][CH2:34][NH:35][C:36](=[O:38])[CH3:37])=[CH:27][C:26]=1[CH2:25][OH:24] |f:0.1,3.4|
|
Name
|
|
Quantity
|
1.12 mL
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Name
|
N-{2-[3-(tert-butyl-dimethyl-silanyloxymethyl)-4-chloro-phenyl]-ethyl}-acetamide
|
Quantity
|
190 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[SiH2]OC(C=1C=C(C=CC1Cl)CCNC(C)=O)(C)C
|
Name
|
|
Quantity
|
7.1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the crude by FC (CH2Cl2/MeOH 19:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)CCNC(C)=O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |